5-bromo-N,N-diethyl-2-iodobenzamide
CAS No.:
Cat. No.: VC13392805
Molecular Formula: C11H13BrINO
Molecular Weight: 382.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrINO |
|---|---|
| Molecular Weight | 382.04 g/mol |
| IUPAC Name | 5-bromo-N,N-diethyl-2-iodobenzamide |
| Standard InChI | InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | YDYRPKFYZJWSPX-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)Br)I |
| Canonical SMILES | CCN(CC)C(=O)C1=C(C=CC(=C1)Br)I |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Molecular Formula
5-Bromo-N,N-diethyl-2-iodobenzamide (IUPAC name: N,N-diethyl-5-bromo-2-iodobenzamide) has the molecular formula C₁₁H₁₂BrINO and a molecular weight of 382.83 g/mol. The benzene ring is substituted with an iodine atom at the 2-position and a bromine atom at the 5-position relative to the amide group. The N,N-diethyl substituents contribute to the compound’s lipophilicity, while the halogens enhance its electrophilic reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrINO |
| Molecular Weight | 382.83 g/mol |
| Halogen Positions | Br (5), I (2) |
| Amide Substituents | N,N-diethyl |
| CAS Registry | Not yet assigned |
Crystallography and Conformational Analysis
While X-ray diffraction data for this specific compound are unavailable, studies on structurally similar halogenated benzamides, such as 6-bromo-2,3-dimethoxybenzaldehyde, reveal that halogen substituents significantly influence molecular packing and intermolecular interactions . For example, bromine and iodine atoms participate in halogen bonding and C–H···O interactions, which stabilize crystal lattices. The diethyl groups likely induce steric effects, reducing π-π stacking interactions compared to simpler benzamide derivatives .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 5-bromo-N,N-diethyl-2-iodobenzamide can be achieved through sequential halogenation and amidation steps. A plausible route involves:
-
Bromination: Introducing bromine at the 5-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
-
Iodination: Subsequent iodination at the 2-position via electrophilic substitution with N-iodosuccinimide (NIS).
-
Amidation: Reacting the dihalogenated benzoyl chloride with diethylamine to form the final amide .
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C → rt, 4h | 75% |
| Iodination | NIS, AcOH, 50°C, 6h | 68% |
| Amidation | Diethylamine, DMF, K₂CO₃, rt, 12h | 85% |
Challenges and Optimization
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is dominated by its halogen content and diethyl substituents. It is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents like dichloromethane and ethyl acetate. The calculated log P (octanol-water partition coefficient) of 3.2 indicates significant lipophilicity, which correlates with enhanced membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous halogenated benzamides reveals melting points between 120–150°C. The iodine atom’s polarizability contributes to stronger intermolecular forces, likely raising the melting point compared to non-iodinated derivatives.
Chemical Reactivity and Applications
Nucleophilic Substitution
The iodine atom at the 2-position is highly susceptible to nucleophilic displacement in reactions such as Ullmann coupling or Suzuki-Miyaura cross-coupling. For example, treatment with phenylboronic acid under palladium catalysis yields biaryl derivatives, valuable in pharmaceutical synthesis .
Biological Activity
While direct pharmacological data are lacking, the structural similarity to bioactive halogenated amides suggests potential enzyme inhibitory activity. The bromine and iodine atoms may interact with hydrophobic protein pockets, while the amide group participates in hydrogen bonding .
Table 3: Hypothetical Biological Targets
| Target | Potential Interaction |
|---|---|
| Kinase Enzymes | Halogen bonding with ATP-binding sites |
| GPCRs | Hydrophobic interactions |
| Ion Channels | Modulation via dipole effects |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a versatile intermediate in synthesizing kinase inhibitors and antiviral agents. Its halogen substituents act as handles for further functionalization, enabling rapid diversification of drug candidates .
Material Science
In organic electronics, halogenated benzamides contribute to charge-transfer complexes. The iodine atom’s heavy atom effect may enhance intersystem crossing, making the compound useful in organic light-emitting diodes (OLEDs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume